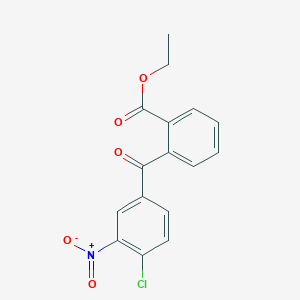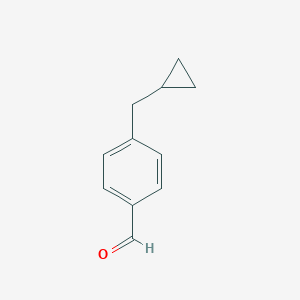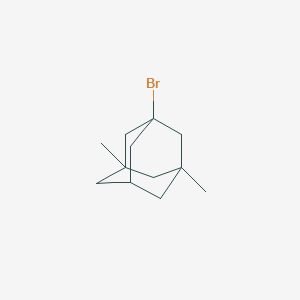
Cyclopentyltriméthoxysilane
Vue d'ensemble
Description
Cyclopentyltrimethoxysilane is an organosilicon compound with the molecular formula C8H18O3Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of coatings, adhesives, and sealants .
Applications De Recherche Scientifique
Cyclopentyltrimethoxysilane has a wide range of applications in scientific research and industry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyltrimethoxysilane can be synthesized through the reaction of cyclopentylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
C5H9MgBr+SiCl4→C5H9SiCl3+MgBrCl
C5H9SiCl3+3CH3OH→C5H9Si(OCH3)3+3HCl
Industrial Production Methods: In industrial settings, cyclopentyltrimethoxysilane is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity. The product is then purified through distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyltrimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
-
Hydrolysis: In the presence of water, cyclopentyltrimethoxysilane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
C5H9Si(OCH3)3+3H2O→C5H9Si(OH)3+3CH3OH
-
Condensation: The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric structures.
2C5H9Si(OH)3→C5H9Si-O-SiC5H9+3H2O
Common Reagents and Conditions: Common reagents used in reactions with cyclopentyltrimethoxysilane include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from these reactions include silanols, siloxanes, and methanol. These products are essential in the formation of various polymeric materials and coatings .
Mécanisme D'action
The mechanism of action of cyclopentyltrimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The compound reacts with hydroxyl groups on surfaces to form siloxane bonds, which enhance the adhesion and durability of coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, and the pathways involved include hydrolysis and condensation reactions .
Comparaison Avec Des Composés Similaires
Cyclopentyltrimethoxysilane is similar to other organosilicon compounds, such as cyclopentyltriethoxysilane and cyclohexyltrimethoxysilane. it has unique properties that make it particularly useful in certain applications:
Cyclopentyltriethoxysilane: This compound has a similar structure but with ethoxy groups instead of methoxy groups.
Cyclohexyltrimethoxysilane: This compound has a cyclohexyl group instead of a cyclopentyl group.
The unique properties of cyclopentyltrimethoxysilane, such as its ability to form strong bonds and its compatibility with various materials, make it a valuable compound in many scientific and industrial applications .
Propriétés
IUPAC Name |
cyclopentyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-9-12(10-2,11-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPTIHEUZLTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431832 | |
| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143487-47-2 | |
| Record name | Cyclopentyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143487-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentyl(trimethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(Diethoxyphosphoryl)methyl]benzoic acid](/img/structure/B142382.png)

